molecular formula C16H17F5N4O2S B10959669 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10959669
M. Wt: 424.4 g/mol
InChI Key: XSNYQYRZIADJGG-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling: The final step involves coupling the sulfonylated pyrazole with the piperazine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds:

    Similar Compounds:

    Uniqueness: The presence of both difluoromethyl and trifluoromethyl groups in the same molecule imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.

Properties

Molecular Formula

C16H17F5N4O2S

Molecular Weight

424.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C16H17F5N4O2S/c17-15(18)25-11-14(9-22-25)28(26,27)24-6-4-23(5-7-24)10-12-2-1-3-13(8-12)16(19,20)21/h1-3,8-9,11,15H,4-7,10H2

InChI Key

XSNYQYRZIADJGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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